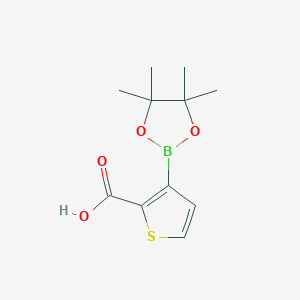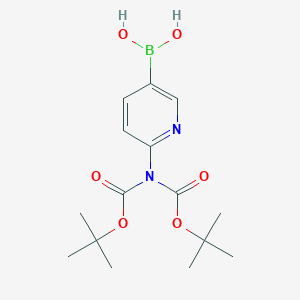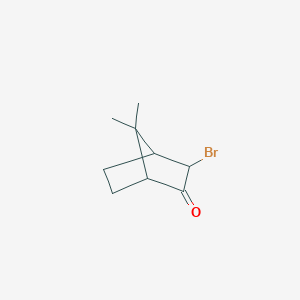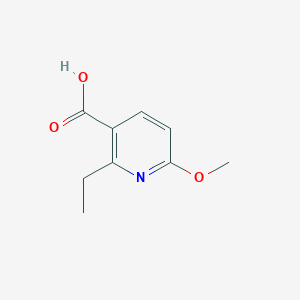
2-Ethyl-6-methoxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methoxynicotinaldehyde is a chemical compound with the CAS Number: 1256786-11-4 . It has a molecular weight of 165.19 and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H11NO2/c1-3-8-7(6-11)4-5-9(10-8)12-2/h4-6H,3H2,1-2H3 . This indicates that the compound has a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 165.19 .Applications De Recherche Scientifique
Organic Synthesis Applications
Synthesis of Pyranopyrazoles : Zolfigol et al. (2013) developed a method for preparing pyranopyrazoles using a condensation reaction that involves aryl aldehydes, demonstrating the utility of similar aldehydes in organic synthesis (Zolfigol et al., 2013).
Preparation of Molybdenum(VI) Complexes : Ghorbanloo and Alamooti (2017) described the synthesis of a molybdenum(VI) complex using related aldehydes, highlighting their role in the preparation of catalysts for oxidation reactions (Ghorbanloo & Alamooti, 2017).
Biochemical Applications
Mutagenic Processing of Ethylation Damage : Fortini et al. (1993) investigated the interaction of methoxyamine, an aldehyde reagent, with DNA damage in cells, showing the relevance of such compounds in biochemical processes (Fortini et al., 1993).
Biocatalytic Production of Organic Compounds : Yuan et al. (2019) discussed the biocatalytic production of 2,5-furandicarboxylic acid, emphasizing the importance of furan aldehydes in sustainable chemistry (Yuan et al., 2019).
Material Science Applications
Synthesis of Polymeric Materials : Kubo et al. (2005) explored the incorporation of a polymer similar to 2-Ethyl-6-methoxynicotinaldehyde into silica, demonstrating its application in material science (Kubo et al., 2005).
Copper Ion-Selective Electrodes : Islamnezhad and Mahmoodi (2011) utilized a compound related to this compound in the construction of a PVC membrane Cu2+ ion-selective electrode, showing its application in sensor technology (Islamnezhad & Mahmoodi, 2011).
Propriétés
IUPAC Name |
2-ethyl-6-methoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(6-11)4-5-9(10-8)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKJGNTYZOHZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)







